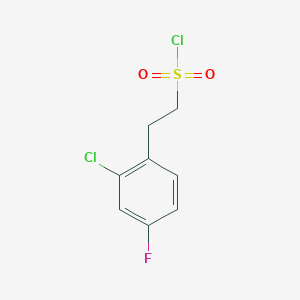
2-(2-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₇Cl₂FO₂S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Chloro-4-fluorophenyl)ethanol with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the alcohol group is converted into a sulfonyl chloride group. The general reaction scheme is as follows:
C8H7ClFOH+SOCl2→C8H7Cl2FO2S+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under basic conditions (e.g., pyridine or triethylamine) to facilitate the substitution reaction.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions, which can alter their activity and stability.
Medicine: It is involved in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites in target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester linkages. These modifications can alter the chemical and biological properties of the target molecules, affecting their activity, stability, and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride: Similar in structure but lacks the chlorine atom on the phenyl ring.
2-Chloroethanesulfonyl chloride: Lacks the fluorine atom on the phenyl ring and has a simpler structure.
Uniqueness: 2-(2-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. The presence of these halogens can also affect the compound’s physical properties, such as solubility and stability, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C8H7Cl2FO2S |
|---|---|
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
2-(2-chloro-4-fluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl2FO2S/c9-8-5-7(11)2-1-6(8)3-4-14(10,12)13/h1-2,5H,3-4H2 |
InChI-Schlüssel |
RYABOOIWLWECRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)CCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


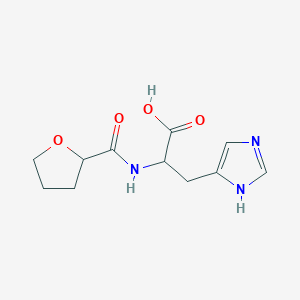
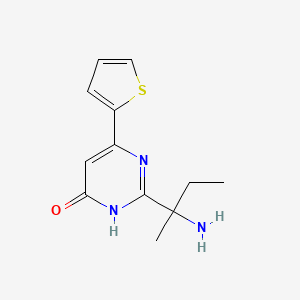
![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
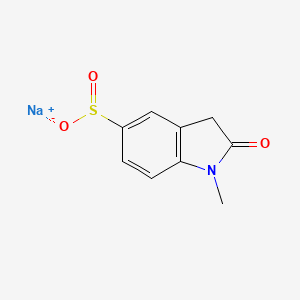
![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)

![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
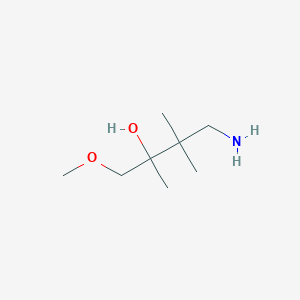
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
